2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde
Overview
Description
2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde, also known as PPTA, is a heterocyclic compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in its application in various areas of scientific research.
Scientific Research Applications
Synthetic Applications and Chemical Transformations
The compound 2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde and its derivatives have been primarily explored in the field of synthetic chemistry. Research has shown the potential of these compounds in the formation of various substituted pyridinium derivatives with potential biological activity, as well as their transformation into other complex heterocyclic compounds.
Ring Transformation and Biological Activity :
- In a study by Fanghänel et al. (1998), 1,2-thiazine-6-carbaldehydes were transformed into substituted pyridinium-3-sulfonamidates and bis-(pyridinium-3-sulfonamidates), suggesting potential biological activity (Fanghänel et al., 1998).
Efficient and Selective Synthesis Routes :
- Brooks et al. (2010) described the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, providing efficient and high-yielding routes for producing these aldehydes (Brooks et al., 2010).
Pharmaceutical and Biological Research
These compounds have also been investigated for their potential pharmaceutical applications and biological activities.
Potential Ligands for Receptors :
- Weber and Erker (2002) synthesized imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber & Erker, 2002).
Applications in Antiviral Research :
- Wang et al. (2014) isolated compounds from the fermentation broth of an endophytic actinomycetes, Jishengella endophytica, including derivatives related to 1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde, showing activity against the influenza A virus subtype H1N1 (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the affected pathways and their downstream effects requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how such factors influence the action of this compound are currently unknown .
properties
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-3-5-1-6-8(9-2-5)13-4-7(12)10-6/h1-3H,4H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJMALKSRJXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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